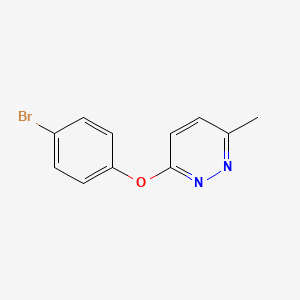

3-(4-Bromophenoxy)-6-methylpyridazine

Description

Historical Context and Evolution of Pyridazine (B1198779) Synthesis Methodologies

The history of pyridazine chemistry began in the late 19th century. In 1885, Knorr first used the term "pyridazine" to describe the 1,2-diazine ring structure. liberty.edu A year later, Emil Fischer achieved the first synthesis of a substituted pyridazine by condensing phenylhydrazine (B124118) and levulinic acid. liberty.eduwikipedia.org The unsubstituted parent pyridazine molecule was synthesized nine years after that by Taüber. liberty.edu

Early synthetic methods often relied on the condensation of 1,4-dicarbonyl compounds, such as γ-keto acids or their esters, with hydrazine (B178648). wikipedia.orgresearchgate.net A classic route to the parent heterocycle starts from maleic hydrazide, which is converted to 3,6-dichloropyridazine (B152260) and subsequently dehalogenated. researchgate.net

Over the decades, the methodologies for synthesizing pyridazine derivatives have evolved significantly. Modern synthetic chemistry has introduced more sophisticated and efficient approaches, including:

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder (IEDDA) reactions are a powerful tool, often using electron-deficient dienes like tetrazines reacting with various dienophiles. researchgate.netrsc.org This method allows for the construction of highly substituted pyridazine rings. rsc.orgnih.gov

Metal-Catalyzed Reactions: Copper-catalyzed cyclizations of precursors like β,γ-unsaturated hydrazones have provided mild and efficient routes to 1,6-dihydropyridazines, which can be easily oxidized to pyridazines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also crucial for functionalizing pre-existing pyridazine rings. researchgate.net

Multi-Component Reactions (MCRs): These reactions allow for the construction of complex pyridazine derivatives in a single step from three or more starting materials, offering high efficiency. researchgate.net

Aza-Diels-Alder Reactions: Reactions between 1,2,3-triazines and electron-rich dienophiles like 1-propynylamines provide a metal-free, highly regioselective pathway to pyridazine derivatives under neutral conditions. organic-chemistry.org

This continuous evolution of synthetic strategies has made a vast array of substituted pyridazines accessible for investigation. consensus.app

Fundamental Principles of Pyridazine Ring Systems in Heterocyclic Chemistry

The pyridazine ring is a planar, aromatic system analogous to benzene (B151609), but the replacement of two adjacent carbon atoms with more electronegative nitrogen atoms renders it π-electron deficient. liberty.edu This electronic feature is central to its chemical behavior and properties.

Key characteristics of the pyridazine ring system include:

Dipole Moment and Polarity: The presence of the two adjacent nitrogen atoms creates a significant dipole moment, making pyridazine more polar than benzene and soluble in water. liberty.edunih.gov

Basicity: The pyridazine ring exhibits weak basicity, with a pKa of approximately 2.0. nih.govresearchgate.net This is lower than its isomer pyridine (B92270) (pKa = 5.2) but higher than other diazines like pyrimidine (B1678525) and pyrazine (B50134). nih.govwikipedia.org This modest basicity ensures that its hydrogen-bond accepting properties are maintained even at lower pH values. nih.gov

Hydrogen Bonding: The lone pairs of electrons on the two nitrogen atoms are fully exposed, allowing them to act as effective hydrogen bond acceptors. nih.govresearchgate.net This dual H-bonding capacity is a critical feature in molecular recognition, particularly in drug-target interactions. nih.gov

Reactivity: The electron-deficient nature of the ring activates the carbon atoms for nucleophilic substitution, making it more reactive towards nucleophiles than benzene. liberty.edu

These fundamental properties make the pyridazine scaffold an attractive component in the design of functional molecules. blumberginstitute.org

Academic Rationale for Investigating Aryloxy- and Alkyl-Substituted Pyridazines, exemplified by 3-(4-Bromophenoxy)-6-methylpyridazine

The academic and industrial rationale for investigating substituted pyridazines is largely driven by their prevalence in medicinal chemistry and materials science. nih.gov The ability to introduce various substituents, such as aryloxy and alkyl groups, onto the pyridazine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. blumberginstitute.org

The compound This compound serves as a clear example of a strategically designed chemical intermediate. The rationale for its investigation is based on the distinct roles of its three components:

Pyridazine Core: Provides a proven heterocyclic scaffold known for its favorable interactions with biological targets and its ability to modulate properties like solubility and metabolic stability. nih.govresearchgate.net

6-Methyl Group: The small alkyl group can influence the molecule's lipophilicity and metabolic profile. It can also provide a steric element that may affect binding to a target protein.

3-(4-Bromophenoxy) Group: This substituent is of particular interest. The aryloxy linkage is common in bioactive molecules. researchgate.netacs.org Crucially, the bromine atom on the phenyl ring acts as a versatile synthetic "handle." It is ideally positioned for further elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows chemists to readily attach a wide variety of other molecular fragments, making this compound a valuable building block for creating large libraries of more complex molecules for screening in drug discovery programs. researchgate.netgoogle.com

Therefore, this compound is not typically studied for its own terminal activity but is synthesized and investigated as a key intermediate for constructing novel, larger molecules with potential applications as pharmaceuticals or functional materials. rsc.orgmdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 368869-96-9 bldpharm.com |

| Molecular Formula | C₁₁H₉BrN₂O bldpharm.com |

| Molecular Weight | 265.11 g/mol bldpharm.com |

| SMILES | CC1=NN=C(OC2=CC=C(Br)C=C2)C=C1 fishersci.ca |

| Purity | Typically ≥95-97% fishersci.cashsigma.co.kr |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJOINDIKGWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380154 | |

| Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-96-9 | |

| Record name | 3-(4-Bromophenoxy)-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 4 Bromophenoxy 6 Methylpyridazine and Analogous Structures

Established Retrosynthetic Pathways for the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. nih.gov Its synthesis is well-established, with two primary retrosynthetic approaches dominating the landscape: the cyclocondensation of 1,4-dicarbonyl compounds and [4+2] cycloaddition reactions.

One of the most fundamental and widely used methods for constructing the pyridazine core is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. thieme-connect.deliberty.edu This approach is highly effective for synthesizing 3,6-disubstituted pyridazines.

The general strategy involves the reaction of a saturated or unsaturated 1,4-diketone with hydrazine hydrate (B1144303). chemtube3d.comyoutube.com The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com The choice of the 1,4-dicarbonyl precursor directly dictates the substitution pattern on the final pyridazine ring. For the synthesis of a 6-methylpyridazine derivative, a precursor such as 5-oxohex-3-en-2-al or a related 1,4-dicarbonyl compound bearing a terminal methyl group would be required.

The reaction conditions for these cyclocondensations can vary. While Z-configured unsaturated diketones can react readily with hydrazine hydrate in ethanol (B145695) at room temperature, the corresponding E-isomers often require higher temperatures, such as refluxing in acetic acid. thieme-connect.de Saturated 1,4-diketones can also be employed, sometimes leading to the aromatic pyridazine through spontaneous oxidation of the dihydro intermediate. thieme-connect.de

Table 1: Examples of 1,4-Dicarbonyl Precursors for Pyridazine Synthesis

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyridazine Structure | Reference |

| Unsaturated 1,4-diketone | Hydrazine hydrate | 3,6-Disubstituted pyridazine | thieme-connect.de |

| Saturated 1,4-diketone | Hydrazine hydrate | 3,6-Disubstituted pyridazine (via oxidation) | thieme-connect.dechemtube3d.com |

| Methylmaleic anhydride | Hydrazine dihydrochloride | 6-Hydroxy-4-methylpyridazin-3(2H)-one | thieme-connect.de |

[4+2] Cycloaddition Reactions in Pyridazine Annulation

[4+2] cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the pyridazine core. researchgate.net These reactions can be categorized as either normal electron-demand or inverse-electron-demand Diels-Alder (IEDDA) reactions.

In the context of pyridazine synthesis, IEDDA reactions are particularly common. organic-chemistry.org In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (an alkyne or alkene). The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, typically dinitrogen, to yield the aromatic pyridazine ring. elsevierpure.com This method provides excellent control over the substitution pattern. For instance, the reaction of a 3-monosubstituted s-tetrazine with silyl (B83357) enol ethers can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org

Furthermore, transition metal-catalyzed formal [4+2] cycloadditions have emerged as a valuable alternative. Copper(I) and nickel(0) complexes have been shown to catalyze the reaction between 1,2-diazines and siloxyalkynes, providing a route to various substituted pyridazine derivatives. acs.org Intramolecular [4+2] cycloadditions have also been developed, where a pyridazine ring is tethered to an alkyne side chain, leading to the formation of fused ring systems upon thermal induction. mdpi.com

Advanced Methodologies for Constructing the 3-(4-Bromophenoxy) Moiety

Once the 3-halo-6-methylpyridazine core is assembled, the next critical step is the introduction of the 4-bromophenoxy group. This is typically achieved through a carbon-oxygen cross-coupling reaction.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst. mdpi.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper in polar aprotic solvents like DMF or NMP. wikipedia.org

Modern advancements have significantly improved the scope and mildness of the Ullmann-type reaction. The use of soluble copper(I) catalysts, often in combination with ligands, has enabled these couplings to proceed at much lower temperatures. organic-chemistry.org Ligands such as N,N-dimethylglycine have been shown to facilitate the diaryl ether synthesis at temperatures as low as 90°C, with applicability to both aryl iodides and bromides. organic-chemistry.org This improved protocol offers tolerance to a wide range of functional groups. organic-chemistry.org The catalytic cycle is believed to involve a copper(I) alkoxide intermediate that reacts with the aryl halide. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. thieme-connect.deblumberginstitute.org This property can be exploited for the synthesis of 3-phenoxypyridazines via a Nucleophilic Aromatic Substitution (SNAr) reaction.

In this process, a 3-halopyridazine (e.g., 3-chloro-6-methylpyridazine) is treated with the sodium or potassium salt of 4-bromophenol. The 4-bromophenoxide anion acts as the nucleophile, attacking the electron-deficient C3 position of the pyridazine ring and displacing the halide leaving group. youtube.com The reactivity of halo-pyridazines in SNAr reactions is generally high, particularly for substituents at the positions ortho or para to the ring nitrogens (C3, C6, and C4). thieme-connect.deyoutube.com This method provides a transition-metal-free alternative to the Ullmann condensation. mdpi.com

Table 2: Comparison of Phenoxylation Strategies

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Aryl halide, Phenol, Cu catalyst (e.g., CuI), Base (e.g., K2CO3), Ligand (optional) | High temperature (traditional); 90-140°C (modern) | Broad substrate scope, reliable | Harsh conditions (traditional), potential for metal contamination |

| SNAr | Activated aryl halide (e.g., 3-chloropyridazine), Phenol, Strong base (e.g., NaH, K2CO3) | Moderate to high temperature in polar aprotic solvent (e.g., DMF) | Metal-free, simple procedure | Requires an activated (electron-deficient) heteroaryl halide |

Stereochemical Control in Aryloxy Linkage Formation

For the specific synthesis of 3-(4-Bromophenoxy)-6-methylpyridazine, there are no stereocenters involved in the formation of the aryloxy linkage. However, in the synthesis of analogous structures where either the pyridazine or the phenoxy component contains chiral centers, maintaining stereochemical integrity is crucial. In such cases, the choice of reaction conditions for the C-O bond formation is critical. SNAr reactions and modern, milder Ullmann-type couplings are generally preferred as they are less likely to cause epimerization at adjacent stereocenters compared to classical high-temperature methods. The development of asymmetric Ullmann-type couplings, while more established for C-N bond formation, remains an area of interest for constructing chiral diaryl ethers.

Regioselective Introduction of the 6-Methyl Substituent on the Pyridazine Ring

The most straightforward and common strategy for introducing the 6-methyl substituent is to incorporate it from the start of the synthesis. This is achieved by selecting a precursor for the pyridazine core formation that already contains the methyl group in the appropriate position.

For instance, in the 1,4-dicarbonyl condensation method , one would start with a methyl-substituted γ-keto acid or a 1,4-diketone that leads to the desired 6-methylpyridazine upon cyclization with hydrazine. An example would be the use of 5-ketohexanoic acid derivatives.

Similarly, in [4+2] cycloaddition reactions , the dienophile or the diene component would be chosen to bear the methyl substituent. For example, in an IEDDA reaction, using a methyl-substituted alkyne as the dienophile would result in the methyl group being incorporated into the final pyridazine ring at a specific position, depending on the regioselectivity of the cycloaddition.

While direct C-H methylation of a pre-formed pyridazine ring is less common, methods for the regioselective functionalization of pyridazines do exist. For example, Lewis acid-directed metalation can activate specific positions on the pyridazine ring for subsequent reaction with an electrophile. nih.gov However, these methods typically direct functionalization to the C3 or C4 positions. nih.gov Therefore, building the methyl group into the initial framework remains the most efficient and regioselective approach for synthesizing 6-methylpyridazine derivatives.

Directed Methylation Strategies

The introduction of a methyl group onto a pyridazine ring can be a challenging endeavor due to the electron-deficient nature of the heterocycle. liberty.edu Directed methylation strategies aim to achieve regioselective C-H functionalization, often requiring activation of a specific C-H bond. While direct methylation of the pyridazine core of this compound is not commonly reported, analogous C-H alkylation techniques on pyridine (B92270) rings provide a conceptual framework. Rare-earth metal complexes, for instance, have been shown to catalyze the ortho-Csp²–H alkylation of 2-alkylpyridines. researchgate.net Such a strategy, applied to a 3-(4-bromophenoxy)pyridazine (B1524318) precursor, could theoretically install the methyl group at the C6 position, guided by the coordinating effect of the ring nitrogens.

Another approach involves metalation. The use of strong bases like n-butylsodium has been effective for the selective deprotonation and functionalization of pyridines at the C4 position, overriding the typical C2 addition seen with organolithium reagents. nih.gov Adapting this for a pyridazine system could involve the deprotonation of a specific carbon, followed by quenching with an electrophilic methyl source (e.g., methyl iodide). The regioselectivity would be highly dependent on the electronic and steric influences of the existing 4-bromophenoxy group.

Pre-functionalization Approaches for Alkyl Group Installation

A more common and reliable method for installing the methyl group is to incorporate it into one of the starting materials before the pyridazine ring is formed. This pre-functionalization approach ensures the methyl group is in the desired position from the outset. The classical synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.orgresearchgate.netchemtube3d.com To synthesize the target molecule, one could start with a 1,4-dicarbonyl precursor that already contains a methyl group at the appropriate position.

For instance, a 5-keto-hexanoic acid derivative could be condensed with hydrazine. The methyl group would be positioned to become the substituent at the 6-position of the resulting dihydropyridazinone ring. Subsequent steps, such as chlorination followed by nucleophilic aromatic substitution with 4-bromophenol, and then aromatization, would yield the final product. This approach offers excellent control over the regiochemistry of the methyl group.

Comprehensive Synthetic Sequences for this compound

The assembly of this compound is inherently a multi-step process. A common route involves the initial construction of a substituted pyridazinone or a dichloropyridazine intermediate, which is then further functionalized.

A plausible synthetic sequence begins with maleic anhydride, which can be reacted with hydrazine to form maleic hydrazide (a pyridazine-3,6-dione). This can be converted to 3,6-dichloropyridazine (B152260). researchgate.net From this key intermediate, a two-step substitution can be envisioned. First, a regioselective nucleophilic aromatic substitution (SNAr) with sodium 4-bromophenoxide would yield 3-chloro-6-(4-bromophenoxy)pyridazine. The second step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the methyl group at the 6-position by replacing the second chlorine atom. However, controlling the regioselectivity of the initial substitution can be challenging.

An alternative, more controlled route starts from 3,6-dimethylpyridazine. Selective oxidation of one methyl group to a carboxylic acid, followed by conversion to a leaving group (e.g., via a Curtius or Hofmann rearrangement to an amine, then diazotization), could create a site for introducing the phenoxy group. This highlights the importance of strategic functional group interconversions in multi-step pyridazine synthesis.

Multi-step Reaction Optimization and Process Development

The table below illustrates a hypothetical optimization of a key cross-coupling step.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (2) | SPhos | Cs₂CO₃ | Dioxane | 110 | 78 |

| 3 | PdCl₂(dppf) (3) | - | NaOtBu | THF | 65 | 62 |

| 4 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

Novel Catalytic Systems in the Synthesis of Substituted Pyridazines

Modern synthetic organic chemistry heavily relies on catalysis to achieve efficient and selective bond formations. The synthesis of substituted pyridazines has benefited significantly from the development of novel catalytic systems. Transition-metal catalysis, particularly with palladium, copper, and ruthenium, is instrumental. liberty.edubeilstein-journals.org

Palladium-catalyzed cross-coupling reactions are widely used for C-C and C-heteroatom bond formation on the pyridazine ring. acs.org For instance, the introduction of the 4-bromophenoxy group onto a 3-chloropyridazine (B74176) precursor could be achieved via a Buchwald-Hartwig amination-type C-O coupling reaction. Similarly, introducing the methyl group onto a halogenated pyridazine can be done using Suzuki, Stille, or Negishi coupling reactions.

Copper-catalyzed reactions have also proven effective. For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the aromatic pyridazine. organic-chemistry.org This method allows for the construction of the pyridazine ring with substituents installed from the beginning.

The table below summarizes various catalytic systems used in the synthesis of pyridazine analogs.

| Catalyst System | Reaction Type | Application in Pyridazine Synthesis | Reference |

| Pd(OAc)₂ / Ligand | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Functionalization of halopyridazines | acs.org |

| Cu(II) salts | Aerobic Cyclization | Pyridazine ring formation from unsaturated hydrazones | organic-chemistry.org |

| Ruthenium complexes | Catalytic Cycloaddition | Pyridazine synthesis from alkyne diols | liberty.edu |

| Lewis Acids | Inverse Electron Demand Diels-Alder | Formation of functionalized pyridazines from tetrazines | organic-chemistry.org |

Mechanistic Investigations of Key Bond-Forming Reactions in Pyridazine Synthesis

Understanding the reaction mechanisms underlying the formation of the pyridazine ring is fundamental to developing new synthetic methods and optimizing existing ones. The most common bond-forming reactions include cycloadditions and condensations followed by cyclization.

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool for pyridazine synthesis. researchgate.net In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. researchgate.netorganic-chemistry.org The reaction proceeds through a concerted [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of a stable molecule like dinitrogen, to yield the pyridazine ring. organic-chemistry.org The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the diene and dienophile.

Another key mechanistic pathway is the nucleophilic substitution on halopyridazines. Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the pyridazine ring is susceptible to attack by nucleophiles. These reactions typically proceed through an SNAr mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. wur.nl The stability of this intermediate and the nature of the leaving group are critical factors influencing the reaction rate and outcome.

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic studies, often employing a combination of kinetic experiments, isotopic labeling, and computational chemistry, have shed light on the transient species involved in pyridazine synthesis.

In SNAr reactions on halopyridazines, the Meisenheimer complex is the primary reaction intermediate. wur.nl This adduct is formed by the addition of the nucleophile to the carbon atom bearing the halogen. The geometry and stability of the transition state leading to this intermediate determine the reaction's regioselectivity. Computational studies can model the energy profiles of these transition states, explaining why a nucleophile might preferentially attack one position over another. wur.nl

In cycloaddition reactions like the iEDDA, the reaction is often concerted, meaning bond formation and breaking occur in a single step through a cyclic transition state. researchgate.net However, depending on the substrates, stepwise pathways involving zwitterionic or diradical intermediates can also be operative. The geometry of the transition state dictates the stereochemical outcome of the reaction. For example, the endo/exo selectivity in Diels-Alder reactions is a classic example of transition state control. Spectroscopic studies and computational modeling are crucial tools for characterizing these fleeting transition states and intermediates, providing a deeper understanding of the reaction pathway. researchgate.netmdpi.com

Kinetic and Spectroscopic Studies of Pyridazine Formation Mechanisms

The synthesis of this compound and analogous aryl-ether pyridazines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic for electron-deficient aromatic and heteroaromatic systems. Kinetic and spectroscopic investigations are fundamental to elucidating the precise mechanism, identifying reactive intermediates, and understanding the factors that influence the reaction rate.

The generally accepted mechanism for this class of SNAr reaction is a two-step, addition-elimination process. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the 4-bromophenoxide anion, on the electron-poor carbon atom of the pyridazine ring that bears the leaving group (e.g., a halogen like chlorine). This step is typically the slowest and therefore the rate-determining step of the reaction. The attack results in the formation of a non-aromatic, negatively charged tetrahedral intermediate, commonly known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms of the pyridazine ring.

Leaving Group Elimination: In the second, faster step, the leaving group is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridazine ring and yields the final ether product. masterorganicchemistry.com

Kinetic Studies

Kinetic analysis provides quantitative insight into the reaction mechanism. For the SNAr reaction forming pyridazine ethers, studies typically focus on determining the reaction order, rate constants, and the influence of various parameters such as solvent, temperature, and the nature of the substituents on both the nucleophile and the pyridazine substrate.

The reaction rate is often monitored using UV-Vis spectrophotometry, where the formation of the product can be tracked by the appearance of a new absorption band at a specific wavelength. researchgate.net Experiments are often conducted under pseudo-first-order conditions, with a large excess of one reactant, to simplify the kinetic analysis. researchgate.net

The reaction generally follows a second-order rate law: Rate = k[Halopyridazine][Phenoxide]

Kinetic data from studies on analogous SNAr systems demonstrate how leaving group ability and substituent effects impact the reaction rate. Brønsted-type plots, which correlate the reaction rate with the basicity (pKa) of the nucleophile, often yield linear relationships. researchgate.netnih.gov This linearity indicates that the reaction proceeds through a consistent mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net

Table 1: Representative Kinetic Data for SNAr Reactions of Heterocyclic Compounds with Nucleophiles This table presents hypothetical second-order rate constants for reactions analogous to the formation of this compound to illustrate the influence of the leaving group and phenoxide substituent on reaction rates.

| Entry | Pyridazine Substrate | Nucleophile | Leaving Group (X) | Phenoxide Substituent (Y) | k₂ (M⁻¹s⁻¹) at 25°C |

| 1 | 3-X-6-methylpyridazine | 4-Y-phenoxide | F | Br | 3.5 x 10⁻² |

| 2 | 3-X-6-methylpyridazine | 4-Y-phenoxide | Cl | Br | 4.1 x 10⁻⁴ |

| 3 | 3-X-6-methylpyridazine | 4-Y-phenoxide | Br | Br | 3.8 x 10⁻⁴ |

| 4 | 3-Cl-6-methylpyridazine | 4-Y-phenoxide | Cl | NO₂ | 9.2 x 10⁻³ |

| 5 | 3-Cl-6-methylpyridazine | 4-Y-phenoxide | Cl | H | 2.5 x 10⁻⁴ |

| 6 | 3-Cl-6-methylpyridazine | 4-Y-phenoxide | Cl | OCH₃ | 5.7 x 10⁻⁵ |

Note: Data are illustrative, based on established principles of SNAr reactions where fluoro is often the best leaving group in activated systems (the "element effect") and electron-withdrawing groups on the nucleophile decrease its reactivity. nih.gov

Spectroscopic Studies

Spectroscopic methods are indispensable for confirming the structures of the starting materials, intermediates (where possible), and final products, thereby supporting the proposed reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. nih.govmdpi.com In the synthesis of this compound, NMR would confirm the successful substitution by showing the disappearance of the signals for the 3-halopyridazine precursor and the appearance of signals corresponding to the 4-bromophenoxy moiety. The chemical shifts of the pyridazine ring protons would also change due to the new ether linkage. The regioselectivity of the substitution can be confirmed using 2D NMR techniques. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The formation of the product would be confirmed by the appearance of characteristic absorption bands for the aryl ether C-O-C stretching, typically found in the region of 1250-1000 cm⁻¹. liberty.eduekb.eg

Mass Spectrometry (MS) : MS and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and confirm the elemental composition of the synthesized compound. mdpi.com This technique provides definitive evidence of the product's identity by matching the observed mass to the calculated mass. nih.gov

Together, these kinetic and spectroscopic studies provide a comprehensive understanding of the SNAr mechanism governing the formation of this compound and related compounds, confirming the two-step addition-elimination pathway and allowing for the rational optimization of reaction conditions.

Chemical Reactivity and Derivatization Pathways of 3 4 Bromophenoxy 6 Methylpyridazine

Reactivity of the Pyridazine (B1198779) Heterocycle in 3-(4-Bromophenoxy)-6-methylpyridazine

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This inherent electronic property governs its reactivity towards both nucleophilic and electrophilic reagents. The substituents on the ring—the electron-donating 6-methyl group and the electron-donating 4-bromophenoxy group—further modulate this reactivity.

The pyridazine nucleus is generally susceptible to nucleophilic attack, particularly at the carbon positions ortho and para to the nitrogen atoms, which are the most electron-poor. uoanbar.edu.iqresearchgate.net In this compound, the available positions for substitution on the ring are C4 and C5. Pyridazine and its derivatives are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the ring is displaced by a nucleophile. nih.gov While the subject molecule lacks a typical leaving group directly on the pyridazine ring, the inherent electron deficiency makes the ring's C-H bonds susceptible to activation under certain conditions.

Conversely, electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density from the carbon atoms. uoanbar.edu.iq Furthermore, in acidic conditions required for many electrophilic aromatic substitutions, the nitrogen atoms are likely to be protonated, creating a pyridazinium cation and further deactivating the ring towards electrophilic attack. uoanbar.edu.iq Therefore, reactions like nitration or halogenation on the pyridazine core of this molecule would require harsh conditions and are generally not favored.

Organometallic chemistry provides powerful tools for the functionalization of heterocyclic rings. While the 4-bromophenoxy group is the primary site for cross-coupling reactions, direct C-H activation or functionalization of the pyridazine ring itself is a plausible, albeit more complex, pathway. Methodologies involving transition-metal-catalyzed C-H activation could potentially be employed to introduce new substituents at the C4 or C5 positions. For instance, inverse electron-demand Diels-Alder reactions are a characteristic feature of tetrazines for synthesizing pyridazines, highlighting the electron-poor nature of such diazine systems that facilitates reactions with electron-rich dienophiles. uzh.ch This inherent reactivity can be harnessed for further functionalization.

Transformations of the 4-Bromophenoxy Moiety

The 4-bromophenoxy group is the most synthetically versatile handle on the molecule, primarily due to the presence of the bromine atom, which is an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond on the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgmdpi.com This pathway allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenoxy ring. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane/H2O | 70-80 °C | Biaryl |

| Heteroarylboronic acid | Pd2(dba)3 (2.5%) | K2CO3 | Toluene | Reflux | Aryl-heteroaryl |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for introducing vinyl groups. The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org A variety of alkenes, including acrylates, styrenes, and unactivated olefins, can be used. wikipedia.orgbeilstein-journals.org

Table 2: General Conditions for Heck Reaction of Aryl Bromides

| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)2 (5%) / PPh3 (10%) | TEA (Triethylamine) | DMF or Acetonitrile (B52724) | 80-120 °C | Stilbene derivative |

| Methyl acrylate | Pd(OAc)2 (2%) | NaOAc (Sodium Acetate) | DMA (Dimethylacetamide) | 100 °C | Cinnamate ester |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a highly reliable method for synthesizing arylalkynes, which are valuable intermediates for further transformations. nih.govnih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 (1-2%) | CuI (2-4%) | TEA/Diisopropylamine | THF or DMF | Room Temp - 60 °C | Diphenylacetylene derivative |

| Trimethylsilylacetylene | Pd(PPh3)4 (5%) | CuI (5%) | Et3N | Toluene | 70 °C | Aryl-silylalkyne |

The ether linkage between the pyridazine and phenyl rings is generally stable. However, under specific conditions, it can be cleaved. Reductive cleavage of aryl ethers can be achieved using strong reducing agents, although this often requires harsh conditions that may not be compatible with the other functional groups in the molecule. nih.gov Oxidative cleavage is less common for this type of ether but could potentially occur under powerful oxidative stress. The stability of this linkage is an asset, as it allows for extensive modification of the bromophenyl ring without disturbing the core structure.

Reactivity of the 6-Methyl Substituent

The methyl group at the C6 position of the pyridazine ring is activated by the adjacent nitrogen atom and the aromatic system. This activation makes its protons slightly acidic and allows the methyl group to participate in a range of reactions that are not typical for unactivated alkyl groups.

One potential transformation is its condensation with aldehydes or ketones under basic conditions (a Knoevenagel-type condensation) to form styryl-like derivatives. Furthermore, the methyl group can be a site for radical halogenation using reagents like N-bromosuccinimide (NBS) to form a bromomethyl derivative. This resulting 6-(bromomethyl) group is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functionalities. Oxidation of the methyl group to a carboxylic acid is also a possible transformation, which would provide another handle for derivatization, for example, through amide bond formation.

Selective Functionalization of the Alkyl Side Chain (e.g., oxidation, halogenation)

The methyl group at the C-6 position of the pyridazine ring is not merely a passive substituent; its protons are activated by the adjacent aromatic system, making it a prime target for selective functionalization. This reactivity is analogous to that of benzylic positions in substituted toluenes.

Halogenation: One of the most effective methods for the functionalization of such activated methyl groups is free-radical bromination using N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light (hν) or a radical initiator like benzoyl peroxide. masterorganicchemistry.com The process proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridazinyl-methyl radical. youtube.com This radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the brominated product, 3-(4-Bromophenoxy)-6-(bromomethyl)pyridazine. masterorganicchemistry.comyoutube.com The low, steady concentration of Br₂ is crucial as it prevents competitive electrophilic addition of bromine to the aromatic rings. masterorganicchemistry.com

Oxidation: The methyl group can also be a site for oxidation, although specific studies on this compound are not widely documented. Metabolic studies on other complex pyridazine-containing molecules have shown that oxidation can occur on the heterocyclic core as well as on attached benzene (B151609) rings. nih.gov This suggests that the methyl group could be susceptible to metabolic oxidation in biological systems. In a laboratory setting, strong oxidizing agents commonly used for converting benzylic methyl groups to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially transform the 6-methyl group into a 6-carboxylic acid group, yielding 3-(4-Bromophenoxy)pyridazine-6-carboxylic acid.

Condensation Reactions Involving the Methyl Group

The activated nature of the 6-methyl group's protons, due to the electron-withdrawing effect of the pyridazine ring, facilitates their removal by a base, allowing for various condensation reactions. wur.nl A prominent example of this reactivity involves the use of N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA). scirp.orgresearchgate.net DMFDMA is a versatile reagent that serves as a one-carbon synthon, reacting with active methyl and methylene (B1212753) groups to form enamines. scirp.orgresearchgate.net

In this pathway, the methyl group of this compound would react with DMFDMA, typically with heating, to eliminate methanol (B129727) and form a highly reactive enamine intermediate, (E)-3-(4-Bromophenoxy)-6-(2-(dimethylamino)vinyl)pyridazine. scirp.orgresearchgate.net These enamine derivatives are valuable synthetic precursors for the construction of more complex heterocyclic systems, as they can react with a variety of nucleophiles and electrophiles. researchgate.net

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | (E)-3-(4-Bromophenoxy)-6-(2-(dimethylamino)vinyl)pyridazine | Condensation/Enamine Formation |

Ring-Opening and Rearrangement Reactions of Pyridazine Derivatives

While the pyridazine ring possesses aromatic character, it can undergo transformations that involve cleavage or rearrangement of the heterocyclic core, often under energetic conditions such as photolysis or through specifically activated intermediates. researchgate.net

Fragmentation Pathways and Stability Studies

Rearrangement and Ring-Opening Reactions: Pyridazine derivatives are known to undergo photochemical rearrangements. For instance, vapor-phase irradiation of certain perfluoroalkylpyridazines can induce a rearrangement to the corresponding pyrazine (B50134) derivatives. rsc.org This transformation is believed to proceed through intermediate valence isomers. rsc.org Another significant pathway involves the photochemical ring opening of pyridazine N-oxides, which can be strategically employed for the synthesis of 1H-pyrazoles. acs.orgnih.gov Furthermore, the photolysis of pyridazine derivatives with specific substituents, such as an azido (B1232118) group, can lead to a nitrene intermediate that triggers a ring-opening reaction. researchgate.net

Stability and Fragmentation: The stability of the pyridazine ring is a critical aspect of its chemical nature. Compared to its isomers, pyrimidine (B1678525) and pyrazine, pyridazine is generally considered the least stable. nih.gov This reduced stability is largely attributed to the presence of the weak N-N single bond, which has a bond energy of only approximately 163 kJ/mol. nih.gov This inherent weakness makes the pyridazine ring more susceptible to degradation, such as photocatalytic decomposition, compared to pyridine (B92270) or pyrazine. nih.gov

Mass spectrometry provides significant insight into the fragmentation pathways and stability of the pyridazine core. researchgate.net Under electron impact (EI) or electrospray ionization (ESI) conditions, pyridazine-containing compounds typically exhibit characteristic fragmentation patterns. researchgate.netnih.gov A common fragmentation mode for fused pyridazine systems is the cross-ring cleavage of the pyridazine ring itself. nih.gov For substituted pyridazines, initial fragmentation often involves the loss of substituents followed by the decomposition of the heterocyclic ring.

For this compound, the fragmentation pathway would likely involve several key steps:

Loss of the Methyl Group: Cleavage of the methyl radical (•CH₃) to give a stable cation.

Cleavage of the Ether Bond: Fission at the C-O ether linkage, leading to fragments corresponding to the bromophenoxy cation or the pyridazine cation.

Ring Fragmentation: The pyridazine ring itself can cleave, often with the characteristic loss of a neutral N₂ molecule, which is a hallmark of many nitrogen-rich heterocycles. Loss of methylamine (B109427) from the ring has also been observed in related structures. nih.gov

| Parent Compound | Predicted Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| This compound | [M - CH₃]⁺ | •CH₃ | Loss of methyl radical |

| [C₆H₄BrO]⁺ | •C₅H₄N₂ | Ether bond cleavage | |

| [C₅H₅N₂O]⁺ | •C₆H₄Br | Ether bond cleavage | |

| [M - N₂]⁺ | N₂ | Ring fragmentation |

Advanced Characterization and Structural Elucidation of 3 4 Bromophenoxy 6 Methylpyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(4-Bromophenoxy)-6-methylpyridazine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals is achieved, confirming the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals for the aromatic protons on the pyridazine (B1198779) and bromophenoxy rings appear in distinct regions, with their multiplicity revealing spin-spin coupling with adjacent protons. The methyl group protons appear as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are influenced by the electronegativity of nearby atoms (N, O, Br) and the aromatic nature of the rings. The carbon attached to the bromine atom shows a characteristic shift, while the carbons of the pyridazine ring are influenced by the two adjacent nitrogen atoms.

While less common, ¹⁵N NMR would show two distinct signals corresponding to the two non-equivalent nitrogen atoms in the pyridazine ring, providing direct insight into the electronic structure of the heterocycle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) This interactive table details the predicted chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon atom in the molecule.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridazine Ring | ||

| C3 | - | 162.5 |

| C4 | 7.15 (d, J=9.2 Hz) | 120.1 |

| C5 | 7.60 (d, J=9.2 Hz) | 128.8 |

| C6 | - | 158.4 |

| Methyl Group | ||

| -CH₃ | 2.65 (s) | 21.5 |

| Bromophenoxy Ring | ||

| C1' | - | 154.2 |

| C2'/C6' | 7.20 (d, J=8.8 Hz) | 123.0 |

| C3'/C5' | 7.55 (d, J=8.8 Hz) | 132.9 |

Note: J = spin-spin coupling constant in Hertz (Hz); d = doublet, s = singlet.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Key correlations are observed between the adjacent protons on the pyridazine ring (H4-H5) and the adjacent protons on the bromophenoxy ring (H2'/H3' and H6'/H5').

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which pieces together the molecular fragments. Significant correlations include those from the methyl protons to carbons C5 and C6 of the pyridazine ring, and from the bromophenoxy protons (H2'/H6') to the carbon across the ether linkage (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A key NOE correlation would be observed between the pyridazine proton H4 and the phenoxy protons H2'/H6', confirming their spatial proximity.

Table 2: Key Expected 2D NMR Correlations This interactive table summarizes the crucial correlations expected in 2D NMR spectra that confirm the structure of the compound.

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H4 ↔ H5 | Connectivity within the pyridazine ring |

| H2'/H6' ↔ H3'/H5' | Connectivity within the bromophenoxy ring | |

| HSQC | H-CH₃ ↔ C-CH₃ | Assignment of the methyl group |

| H4 ↔ C4; H5 ↔ C5 | Assignment of pyridazine C-H groups | |

| H2'/H6' ↔ C2'/C6' | Assignment of phenoxy C-H groups | |

| H3'/H5' ↔ C3'/C5' | Assignment of phenoxy C-H groups | |

| HMBC | H-CH₃ → C5, C6 | Linkage of methyl group to pyridazine ring |

| H4 → C6, C3 | Connectivity within the pyridazine core |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Analysis

HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the presence of a single bromine atom results in a highly characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: High-Resolution Mass Spectrometry Data This table shows the calculated exact mass for the protonated molecule, confirming its elemental composition.

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₁H₁₀⁷⁹BrN₂O]⁺ | 265.0026 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the molecular subunits. A primary fragmentation pathway involves the cleavage of the ether bond, which is a common and energetically favorable fragmentation route.

Table 4: Major Predicted Fragment Ions in MS/MS Analysis This interactive table lists the major fragments expected from the MS/MS analysis of the parent ion.

| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 173.0/175.0 | [Br-C₆H₄-O]⁺ (Bromophenoxonium ion) | C₅H₅N₂ |

| 157.0/159.0 | [Br-C₆H₄]⁺ | C₅H₅N₂O |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.

The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Table 5: Characteristic Infrared (IR) Absorption Bands This table details the key IR absorption frequencies and the corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridazine and Phenoxy) |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600-1550 | C=N Stretch | Pyridazine Ring |

| 1580-1450 | C=C Stretch | Aromatic Rings |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether |

Table of Compounds

| Compound Name |

|---|

Raman Spectroscopy

The spectrum can be divided into several key regions:

C-H Vibrations: Aromatic C-H stretching modes from both the pyridazine and benzene (B151609) rings are expected in the 3000–3100 cm⁻¹ region. The methyl group C-H stretching vibrations would appear at slightly lower frequencies, typically in the 2850–2980 cm⁻¹ range.

Ring Vibrations: The characteristic stretching and breathing modes of the pyridazine and benzene rings would dominate the 1300–1650 cm⁻¹ region. These bands are sensitive to substitution patterns and conjugation within the molecule. Computational studies on similar heterocyclic systems can aid in the precise assignment of these complex vibrations. researchgate.netresearchgate.netresearchgate.net

Ether Linkage Vibrations: The C-O-C ether linkage would produce characteristic stretching vibrations. The asymmetric stretch is typically stronger and appears around 1200–1280 cm⁻¹, while the symmetric stretch is found near 1000–1100 cm⁻¹.

C-Br Vibration: A strong and distinct band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 500–650 cm⁻¹ range. This band is a clear identifier for the bromo-substitution on the phenoxy ring.

Low-Frequency Modes: The region below 500 cm⁻¹ would contain complex vibrations related to the skeletal deformations of the entire molecule, including torsional and bending modes of the ring systems.

A detailed assignment of these vibrational modes, often supported by Density Functional Theory (DFT) calculations, would provide a complete picture of the molecule's dynamic behavior. core.ac.ukchemrxiv.org

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyridazine & Benzene Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2980 |

| Ring Stretching/Breathing | Pyridazine & Benzene Rings | 1300 - 1650 |

| Asymmetric C-O-C Stretch | Ether Linkage | 1200 - 1280 |

| Symmetric C-O-C Stretch | Ether Linkage | 1000 - 1100 |

| C-Br Stretch | Bromophenyl Group | 500 - 650 |

X-ray Crystallography for Solid-State Structural Conformation and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An analysis of this compound would yield critical data on its molecular geometry, crystal packing, and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, analysis of related pyridazine and diaryl ether structures allows for a predictive description. rsc.orgnih.gov The key findings from such an analysis would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the hybridizations and bonding characteristics of the atoms. For instance, the C-Br, C-O, and N-N bond lengths can be compared to standard values to assess electronic effects within the molecule.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules arrange themselves in the crystal lattice. Non-covalent interactions such as π-π stacking between the aromatic rings, C-H···N hydrogen bonds, or halogen bonding involving the bromine atom would be identified. These interactions are fundamental to the stability and physical properties of the crystalline solid.

The crystallographic data are typically summarized in a standardized format, as shown in the hypothetical table below.

Table 2: Representative Crystallographic Data that would be Determined for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Å |

| Unit Cell Angles (α, β, γ) | Lattice angles in ° |

| Volume (V) | Volume of the unit cell in ų |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Calculated Density (ρ) | Density of the crystal in g/cm³ |

| Key Dihedral Angle | Angle between the pyridazine and phenoxy rings |

Chiroptical Spectroscopy (if chiral centers are introduced via derivatization)

The parent compound, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it does not exhibit optical activity and is not amenable to analysis by chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, chiroptical spectroscopy would become a powerful tool if a chiral center were introduced into the molecule through derivatization. For instance, substitution at the methyl group with a chiral moiety (e.g., a chiral alkyl chain) or the synthesis of atropisomers through steric hindrance to rotation around the ether linkage could yield chiral derivatives. researchgate.net

If such a chiral derivative were synthesized, chiroptical spectroscopy could provide valuable information:

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. A CD spectrum would reveal electronic transitions that are unique to the chiral structure. The sign (positive or negative) and intensity of the Cotton effects could be used to determine the absolute configuration of the stereocenter, often in conjunction with quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It provides complementary information to CD and can be used to identify and characterize chiral molecules.

The study of chiral derivatives would be essential for applications where stereospecific interactions are important, such as in pharmacology or materials science.

Computational Chemistry and Theoretical Investigations of 3 4 Bromophenoxy 6 Methylpyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior that governs molecular properties. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. One of the primary applications of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface.

For a molecule such as 3-(4-Bromophenoxy)-6-methylpyridazine, a DFT geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process iteratively adjusts the atomic coordinates until the forces on each atom are negligible. A subsequent vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.

By mapping the energy of the molecule as its geometry is systematically changed, DFT can be used to explore the molecule's energy landscape. This landscape reveals not only the lowest-energy conformer but also other stable or metastable conformers and the energy barriers that separate them.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that a molecule is more reactive and can be more easily polarized. The HOMO-LUMO gap is instrumental in predicting the electronic absorption properties of a molecule, as it generally corresponds to the lowest energy electronic excitation.

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, and visualize their spatial distribution. One would expect the HOMO to be located on the more electron-rich portions of the molecule, such as the phenoxy group, while the LUMO might be distributed over the electron-deficient pyridazine (B1198779) ring. The analysis of charge distribution, often performed using methods like Mulliken population analysis, provides the partial atomic charge on each atom, identifying electrophilic and nucleophilic sites within the molecule.

To illustrate, computational studies on other heterocyclic compounds show how substitutions affect FMO energies. For example, in various pyridine (B92270) derivatives, substitutions with electron-donating or electron-withdrawing groups systematically alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. pitt.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and behavior of molecules in different environments, such as in solution. nih.gov

For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic behavior. The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

A simulation would track the trajectory of each atom in the molecule over a specified period, typically ranging from nanoseconds to microseconds. pitt.edu Analysis of these trajectories would reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the ether linkage connecting the bromophenyl and methylpyridazine rings.

The behavior of this compound in a solvent, such as water or an organic solvent, could also be modeled. Such simulations would show how the solvent molecules arrange themselves around the solute and how this solvation shell influences the conformational preferences of the molecule. Properties such as the radial distribution function could be calculated to understand the structuring of the solvent around specific atoms or functional groups of the compound.

While no specific studies were found for this compound, the general methodology for such an investigation would involve the following steps:

System Setup: Building the initial 3D structure of the molecule and placing it in a simulation box filled with the desired solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions, allowing the system to reach a stable state.

Production Run: Running the simulation for a sufficient length of time to sample a representative range of molecular conformations and interactions.

Analysis: Analyzing the resulting trajectories to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

Interactive Data Table: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation.

| Dihedral Angle (Degrees) | Probability Density |

| -180 to -120 | 0.15 |

| -120 to -60 | 0.35 |

| -60 to 0 | 0.20 |

| 0 to 60 | 0.10 |

| 60 to 120 | 0.15 |

| 120 to 180 | 0.05 |

This table represents a hypothetical output from a conformational analysis, illustrating the probability of finding the dihedral angle between the two aromatic rings within a certain range.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. wikipedia.org While often used to predict biological activity, QSAR can also be applied to model physicochemical properties, a field known as Quantitative Structure-Property Relationship (QSPR). researchgate.net

For this compound, QSAR or QSPR models could be developed to predict various non-biological properties, provided a dataset of structurally similar compounds with measured properties is available. These properties could include, but are not limited to, solubility, melting point, boiling point, chromatographic retention times, or photostability.

The development of a QSAR model involves several key steps: researchgate.net

Data Collection: Assembling a dataset of molecules with known values for the property of interest.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and physicochemical properties. slideshare.net

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable). frontiersin.org

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

No specific QSAR models for non-biological activities involving this compound were found in the reviewed literature. However, if such a study were to be conducted, it would likely involve calculating a range of descriptors for this compound and its analogues.

Interactive Data Table: Examples of Molecular Descriptors Potentially Used in QSAR Modeling.

| Descriptor Type | Example Descriptor | Hypothetical Value for this compound |

| Topological | Wiener Index | 1254 |

| Electronic | Dipole Moment | 2.5 Debye |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.8 |

| Geometrical | Molecular Surface Area | 280 Ų |

This table provides examples of the types of descriptors that would be calculated for a QSAR study and hypothetical values for the target compound.

Synthetic Utility and Advanced Applications of 3 4 Bromophenoxy 6 Methylpyridazine Derivatives

Role as a Versatile Chemical Building Block in Organic Synthesischem-space.comsigmaaldrich.com

The inherent reactivity of its functional groups makes 3-(4-Bromophenoxy)-6-methylpyridazine a valuable building block in synthetic chemistry. chem-space.com The bromine atom on the phenoxy ring is particularly significant, acting as a handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse substituents, enabling the construction of complex molecular frameworks.

The pyridazine (B1198779) ring is a fundamental component in the synthesis of more elaborate heterocyclic systems. nih.gov Its derivatives are precursors for creating fused-ring structures, such as pyrido[3,4-c]pyridazines, which are of interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis often involves condensation and cyclization reactions where the pyridazine core directs the formation of the new ring system. mdpi.com The 4-bromophenoxy group on the parent molecule can be modified through reactions like Suzuki or Buchwald-Hartwig cross-coupling to introduce aryl, heteroaryl, or alkyl groups, thereby generating a library of precursors for diverse and complex heterocyclic targets. This approach is instrumental in expanding the chemical space for drug discovery and materials science. organic-chemistry.org

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant | Catalyst (Example) | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | Biaryl or Aryl-vinyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand | Aryl-amine derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Aryl-alkene derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or Aryl-vinyl derivative |

The pyridazine heterocycle is a component in the design of functional molecules like fluorescent probes. rsc.org The inherent electronic properties of the pyridazine ring, combined with the ability to introduce various functional groups via the bromophenoxy moiety, allows for the tuning of photophysical properties. For instance, coupling a fluorophore to the molecule at the site of the bromine atom can yield sophisticated molecular probes for biological imaging or chemical sensing applications. The pyridazine core can influence the emission wavelengths and quantum yields of the resulting probe.

Applications in Materials Chemistry and Photonics

The unique electronic characteristics of the pyridazine ring, particularly its electron-deficient nature, make its derivatives attractive candidates for use in advanced materials. rsc.org These materials have found applications in electronics and photonics, where precise control over molecular structure and electronic properties is crucial.

The pyridazine moiety, with its two adjacent nitrogen atoms, is an effective ligand for coordinating with metal ions. researchgate.netacs.org This has led to extensive use in coordination chemistry to form metal complexes. researchgate.netnih.govnih.gov Derivatives of this compound can act as ligands to create complexes with first-row transition metals, among others. researchgate.netnih.gov The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by modifying the substituent at the bromo-position. These coordination compounds are investigated for various applications, including catalysis and as building blocks for supramolecular assemblies. nih.govscispace.com

Pyridazine-based compounds are increasingly being explored for their potential in organic electronic devices. morressier.comliberty.edu The electron-accepting nature of the pyridazine ring makes it a suitable component for creating donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic materials. mdpi.comfrontiersin.org These materials are utilized in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). rsc.org Specifically, pyridazine derivatives have been incorporated into materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. mdpi.comfrontiersin.org By coupling an electron-donating moiety to the this compound scaffold (replacing the bromine), a D-A structure can be synthesized, with the pyridazine core acting as the acceptor. mdpi.com

Table 2: Applications of Pyridazine Derivatives in Materials Science

| Application Area | Role of Pyridazine Moiety | Example Material Type | Key Property |

| Organic Electronics | Electron Acceptor | TADF Emitters for OLEDs | Efficient triplet-to-singlet upconversion mdpi.comfrontiersin.org |

| Organic Electronics | Charge Transport | OFETs, OPVs | Tunable HOMO/LUMO energy levels rsc.orgresearchgate.net |

| Coordination Chemistry | Bidentate Ligand | Transition Metal Complexes | Catalytic activity, supramolecular assembly researchgate.netnih.gov |

| Photonics | Core Scaffold | Fluorescent Probes | Modifiable photophysical properties rsc.org |

Development of Diverse Pyridazine Compound Libraries

The structural features of this compound make it an ideal starting point for the creation of compound libraries. liberty.edu The presence of the reactive bromine handle allows for the application of parallel synthesis techniques to rapidly generate a large number of derivatives with diverse functionalities. These libraries are valuable resources for high-throughput screening in drug discovery and for the systematic exploration of structure-property relationships in materials science. nih.gov For example, a library of pyridazine derivatives was screened to identify a modest affinity ligand for the SMARCA4 bromodomain, showcasing the utility of such libraries in identifying bioactive molecules. nih.gov The synthesis of a small library of unique pyridazines has been reported as a step toward analyzing their potential in industrial applications. liberty.edu

Automated and High-Throughput Synthesis Strategies

The demand for large numbers of structurally diverse compounds for high-throughput screening (HTS) has driven the development of automated and high-throughput synthesis methodologies. nih.gov For derivatives of this compound, these strategies can be effectively employed to rapidly generate extensive libraries of analogs for biological evaluation.

Solution-phase parallel synthesis is a particularly amenable approach for this scaffold. acs.orgnih.gov This technique utilizes multi-well reaction blocks (e.g., 24 or 96-well plates) and robotic liquid handling systems to perform numerous reactions simultaneously under controlled conditions. acs.orgspirochem.com The key to a successful parallel synthesis campaign is the selection of robust and high-yielding chemical transformations that are tolerant of a wide range of functional groups.

A plausible automated synthesis workflow for generating a library of 3-(substituted-phenoxy)-6-methylpyridazine derivatives could be envisioned starting from a common intermediate, such as 3-chloro-6-methylpyridazine. This precursor can be reacted with a diverse panel of substituted phenols in the presence of a suitable base. The use of an automated platform would enable the precise dispensing of reagents and solvents, as well as controlled heating and stirring in each well of the reaction block. nih.gov Subsequent purification could also be streamlined using automated flash chromatography systems.

The table below illustrates a hypothetical set of reaction parameters for an automated synthesis campaign.

| Parameter | Description |

| Platform | Automated liquid handler with 24 or 96-well reaction blocks |

| Starting Material | 3-chloro-6-methylpyridazine |

| Reagent Library | Diverse collection of substituted phenols |

| Reaction Type | Nucleophilic aromatic substitution |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |

| Base | Potassium carbonate or Sodium hydride |

| Temperature | 80-120 °C (optimized for the specific reaction) |

| Work-up | Automated liquid-liquid extraction or solid-phase extraction |

| Purification | Automated parallel flash chromatography |